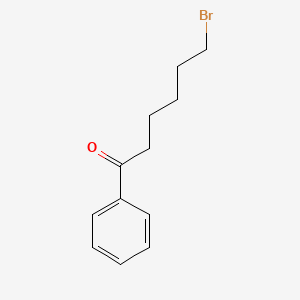

1-Hexanone, 6-bromo-1-phenyl-

Description

Contextualizing 1-Hexanone, 6-bromo-1-phenyl- in the Realm of Halogenated Ketones

Halogenated ketones are a broad class of organic compounds that are pivotal in synthetic chemistry. Their reactivity is largely dictated by the position of the halogen atom relative to the carbonyl group. 1-Hexanone, 6-bromo-1-phenyl- is a ω-halogenated ketone, meaning the bromine atom is located at the end of the alkyl chain, distant from the carbonyl group.

The Strategic Importance of Alpha-Bromo Ketones as Synthetic Intermediates

While 1-Hexanone, 6-bromo-1-phenyl- is a ω-bromo ketone, the outline's focus on α-bromo ketones warrants a discussion of their distinct and significant role in synthesis. α-Haloketones are highly prized as synthetic intermediates due to the proximate and interacting functionalities of the carbonyl group and the halogen. nih.gov

The presence of the electron-withdrawing carbonyl group activates the adjacent carbon, making the α-hydrogen acidic and the α-carbon electrophilic. This allows for a range of important transformations:

Nucleophilic Substitution: α-Bromo ketones are excellent substrates for SN2 reactions, a property enhanced by the adjacent carbonyl group which stabilizes the transition state. libretexts.org This reactivity is fundamental for constructing more complex molecules, including important nitrogen, sulfur, and oxygen-containing heterocycles that can possess biological activity. nih.govresearchgate.net

Elimination Reactions: Treatment of α-bromo ketones with a non-nucleophilic, sterically hindered base like pyridine (B92270) can lead to dehydrobromination, forming α,β-unsaturated ketones. libretexts.org These conjugated systems are themselves versatile intermediates, notably for Michael additions and Diels-Alder reactions.

Formation of Enolates: The increased acidity of the α-proton facilitates the formation of enolates, which are key nucleophiles in carbon-carbon bond-forming reactions such as the aldol (B89426) condensation.

The strategic placement of the bromine atom in α-bromo ketones provides a synthetic handle for a wide array of chemical modifications, making them cornerstone building blocks in organic synthesis. fiveable.me

Overview of Research Trajectories in Bromo Ketone Chemistry

Current research in the chemistry of bromo ketones is driven by the need for more efficient, selective, and environmentally benign synthetic methods. nih.gov Significant efforts have been directed towards developing new protocols for the synthesis of these valuable intermediates. nih.gov

Recent advancements include:

Greener Brominating Agents: Researchers are moving away from hazardous reagents like elemental bromine. Novel methods employ alternatives such as N-bromosuccinimide (NBS) in conjunction with catalysts, or bromide/bromate couples, which are less hazardous. researchgate.net

Catalytic and Metal-Free Syntheses: There is a strong focus on developing catalytic methods for bromination, including organocatalysis and visible-light-induced photocatalysis. researchgate.netacs.org These approaches offer higher selectivity and avoid the use of stoichiometric heavy metal promoters.

One-Pot Reactions: To improve efficiency and reduce waste, one-pot procedures are being designed. These can involve the in-situ generation of a ketone from an alcohol or alkene, followed immediately by bromination. researchgate.net

Photochemical Reactions: The photolysis of α-bromo ketones is another area of active investigation, leading to reactions like 1,2-bromine shifts to form β-bromo ketones or C-Br bond cleavage to generate radicals for further reactions. acs.orgresearchgate.net

These research trajectories aim to enhance the synthetic utility of bromo ketones, making their incorporation into complex target molecules more practical and sustainable. tandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

82777-11-5 |

|---|---|

Molecular Formula |

C12H15BrO |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

6-bromo-1-phenylhexan-1-one |

InChI |

InChI=1S/C12H15BrO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

HLSQAFNMHLLJRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCBr |

Origin of Product |

United States |

Reaction Mechanisms and Advanced Chemical Transformations of Alpha Bromo Ketones

Reductive Processes and Enolate Generation from Alpha-Bromo Ketones

The reduction of alpha-bromo ketones is a fundamental process that leads to the formation of highly useful enolate intermediates. The nature of the reducing agent dictates the specific pathway and the resulting intermediates. These enolates are nucleophilic and can be used in a wide range of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions wikipedia.org.

Alpha-bromo ketones can be reduced through mechanisms involving either the transfer of a single electron or the simultaneous transfer of two electrons, depending on the reducing agent employed wikipedia.org.

One-Electron Reduction: Reagents such as d⁶ or d¹ transition metal complexes initiate reduction by donating a single electron to the alpha-bromo ketone. This forms a radical anion, which then undergoes fragmentation to yield a halide anion and an organic radical. A second one-electron transfer from another equivalent of the reducing agent to this radical intermediate leads to the formation of a metal enolate wikipedia.org.

Two-Electron Reduction: Two-electron reducing agents, most notably zinc metal, react via a direct oxidative addition to the carbon-bromine bond. This process directly forms a metal enolate, with the metal's oxidation state increasing by two wikipedia.org. This is the foundational step in the well-known Reformatsky reaction, which typically involves alpha-halo esters but is applicable to ketones as well wikipedia.orglibretexts.org.

Table 1: Comparison of Reduction Pathways for Alpha-Bromo Ketones

| Feature | One-Electron Reduction | Two-Electron Reduction |

| Typical Reagents | d⁶ or d¹ transition metal complexes, Samarium(II) iodide | Zinc (Zn), Indium (In) |

| Initial Step | Formation of a radical anion | Oxidative addition of metal |

| Key Intermediate | Enol radical | Organometallic enolate (e.g., Zinc enolate) |

| Metal Oxidation State Change | Two steps of +1 | One step of +2 |

| Primary Product | Metal enolate | Metal enolate |

The reduction of alpha-bromo ketones is a highly effective method for the site-specific generation of metal enolates wikipedia.org. Zinc enolates, often referred to as Reformatsky enolates, are commonly generated by treating the alpha-bromo ketone with zinc dust wikipedia.orglibretexts.org.

Once formed, these zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like nucleophilic addition to ester groups if present in the molecule wikipedia.orglibretexts.org. Their primary reactivity is as nucleophiles. They readily participate in a variety of synthetically useful reactions, including:

Aldol-type reactions: Reacting with aldehydes and ketones to form β-hydroxy ketones libretexts.orgacs.org.

Alkylations: Reacting with electrophiles to introduce new substituents at the alpha-position wikipedia.org.

Palladium-Catalyzed Cross-Coupling: Zinc enolates can be coupled with aryl bromides in palladium-catalyzed reactions to form α-aryl ketones, a structure found in many pharmaceuticals nih.govacs.org. This method is advantageous as it is compatible with a wide range of functional groups on the bromoarene, such as nitro, keto, and hydroxyl groups nih.govacs.org.

The enolate intermediates generated from the reduction of alpha-bromo ketones can be trapped by electrophiles other than protons or carbonyls. A particularly useful transformation is reductive silylation. In this process, the metal enolate, formed as described above, is reacted in situ with a silyl electrophile, most commonly trimethylsilyl chloride (TMSCl).

The reaction proceeds by the nucleophilic attack of the enolate oxygen onto the silicon atom of TMSCl, displacing the chloride. This forms a trimethylsilyl enol ether and a metal halide salt as a byproduct. Silyl enol ethers are valuable synthetic intermediates because they are stable, isolable analogues of enolates that can be used in a wide array of reactions under milder conditions than traditional enolates.

In one-electron reduction pathways, the intermediate enol radical can undergo reactions other than further reduction. If the concentration of the radical intermediate is sufficiently high and the rate of the second electron transfer is slow, dimerization can occur. Two enol radicals can couple to form a 1,4-dicarbonyl compound.

Furthermore, these radical intermediates can be trapped by radical acceptors or participate in other functionalization reactions. This provides an alternative pathway to functionalized ketones, diverging from the more common two-electron enolate chemistry . The specific outcome—further reduction to an enolate versus dimerization or other radical reactions—can often be controlled by adjusting the reaction conditions, such as the choice of reducing agent and the concentration of the substrate.

Nucleophilic Substitution and Elimination Pathways

Beyond reductive processes, the carbon-bromine bond in alpha-bromo ketones is susceptible to nucleophilic attack, leading to substitution or elimination products.

Alpha-bromo ketones are highly reactive substrates for bimolecular nucleophilic substitution (SN2) reactions. The carbon atom bearing the bromine is electrophilic and is readily attacked by a wide range of nucleophiles. The presence of the adjacent carbonyl group significantly enhances the reactivity of the C-Br bond towards SN2 displacement compared to a typical secondary alkyl bromide.

This increased reactivity is attributed to orbital overlap between the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond. This interaction lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophilic carbon, making it more susceptible to nucleophilic attack.

However, the choice of nucleophile is critical. Strongly basic nucleophiles can lead to competing deprotonation at the alpha-carbon, forming an enolate and potentially leading to elimination or other side reactions. Therefore, weakly basic nucleophiles are often preferred for achieving clean SN2 substitution. Halogenated ketones produced from these reactions are valuable intermediates; for instance, they can undergo subsequent elimination reactions with a hindered base like pyridine (B92270) to yield α,β-unsaturated ketones pressbooks.publibretexts.orglibretexts.org.

Dehydrobromination to Alpha,Beta-Unsaturated Ketones

The elimination of hydrogen bromide (HBr) from alpha-bromo ketones is a fundamental method for the synthesis of alpha,beta-unsaturated ketones. pressbooks.pub This transformation introduces a carbon-carbon double bond in conjugation with the carbonyl group, forming a key structural motif in many natural products and synthetic targets. The reaction is typically facilitated by a base. pressbooks.pub

The dehydrobromination of alpha-bromo ketones, such as 2-bromo-1-phenyl-1-hexanone, generally proceeds through a bimolecular elimination (E2) mechanism. pressbooks.pub This concerted, one-step process involves the abstraction of a proton from the beta-carbon (the carbon adjacent to the alpha-carbon) by a base, with the simultaneous departure of the bromide leaving group from the alpha-carbon. libretexts.orglibretexts.org

A critical requirement for the E2 reaction is a specific spatial arrangement of the departing proton and leaving group, known as periplanar geometry. libretexts.org The most favorable arrangement is anti-periplanar , where the beta-hydrogen and the alpha-bromine are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°). libretexts.orgchemistrysteps.comchemistrysteps.com This alignment allows for optimal overlap of the developing p-orbitals in the transition state to form the new pi bond of the alkene. libretexts.org

The stereochemical outcome of the elimination is therefore dictated by the conformation of the starting material. chemistrysteps.com For a substrate like 2-bromo-1-phenyl-1-hexanone, which has a chiral center at the alpha-position and prochiral hydrogens at the beta-position, the conformation that allows for anti-periplanar alignment will determine whether the (E)- or (Z)-alkene is formed.

Formation of the (E)-isomer : To form the trans or (E)-isomer of 1-phenyl-1-hexen-3-one, the molecule must adopt a conformation where the abstracted beta-hydrogen and the bromine atom are anti-periplanar, and the phenyl group and the larger alkyl chain (propyl group) end up on opposite sides of the newly formed double bond.

Formation of the (Z)-isomer : Formation of the cis or (Z)-isomer requires a different conformation that places the phenyl group and the propyl group on the same side of the double bond, again while maintaining the strict anti-periplanar relationship between a different beta-hydrogen and the bromine.

Generally, the reaction is stereoselective, favoring the formation of the more thermodynamically stable alkene, which is typically the (E)-isomer due to reduced steric strain. chemistrysteps.comchemistrysteps.com

| Starting Material Conformer | Required Geometry | Major Product Stereoisomer | Rationale |

| Staggered Conformation 1 | β-H and α-Br are anti-periplanar | (E)-1-phenyl-1-hexen-3-one | Lower energy transition state leading to the more stable trans-alkene. chemistrysteps.com |

| Staggered Conformation 2 | Alternate β-H and α-Br are anti-periplanar | (Z)-1-phenyl-1-hexen-3-one | Higher energy transition state leading to the less stable cis-alkene. chemistrysteps.com |

Intramolecular Rearrangements: The Favorskii Reaction Mechanism

The Favorskii rearrangement is a characteristic reaction of enolizable alpha-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement. wikipedia.orgadichemistry.com When cyclic alpha-halo ketones are used, the reaction results in a ring contraction. adichemistry.comstudy.com

For an acyclic alpha-bromo ketone like 2-bromo-1-phenyl-1-hexanone, the mechanism is initiated by the abstraction of an acidic proton from the alpha-prime (α') position (C3) by a base, such as sodium methoxide, to form an enolate. wikipedia.orgadichemistry.com This is followed by an intramolecular SN2 reaction where the enolate attacks the carbon bearing the bromine, displacing the bromide ion and forming a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com

The reaction proceeds via the following steps:

Enolate Formation : A base removes a proton from the α' carbon, creating an enolate intermediate. adichemistry.com

Cyclopropanone Formation : The enolate undergoes an intramolecular nucleophilic attack on the alpha-carbon, displacing the bromide to form a bicyclic cyclopropanone intermediate. wikipedia.org

Nucleophilic Attack : The base (e.g., methoxide ion) attacks the carbonyl carbon of the cyclopropanone. adichemistry.com

Ring Opening : The resulting tetrahedral intermediate collapses, and the cyclopropanone ring opens. This ring-opening is regioselective and occurs in a way that forms the more stable carbanion. adichemistry.comddugu.ac.in In the case of the intermediate derived from 2-bromo-1-phenyl-1-hexanone, cleavage of the original C1-C2 bond would generate a carbanion at C2, which is stabilized by the adjacent phenyl group.

Protonation : The carbanion is then protonated by the solvent (e.g., methanol) to yield the final rearranged ester product.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

Beyond elimination and rearrangement, alpha-bromo ketones are valuable electrophiles and precursors for reactive intermediates in various bond-forming reactions.

Cycloaddition Reactions Initiated by 2-Oxyallyl Metal Complexes

Alpha-haloketones can serve as precursors to highly reactive 2-oxyallyl cation intermediates. researchgate.netnih.gov These species are powerful three-carbon synthons for cycloaddition reactions. nih.gov Treatment of an alpha-bromo ketone with a Lewis acid or certain metal complexes, such as nonacarbonyldiiron (Fe₂(CO)₉), can generate the oxyallyl cation. nih.govprinceton.edu

This electrophilic intermediate can then be trapped in situ by a 2π system (like an alkene) or a 4π system (like a diene) to construct five- or seven-membered rings, respectively. nih.govnih.gov This process is considered a formal [3+2] or [4+3] cycloaddition. nih.gov

| Reactant | Intermediate | 2π Partner | Reaction Type | Product Class |

| 2-bromo-1-phenyl-1-hexanone | 2-Oxyallyl cation | Alkene | [3+2] Cycloaddition | Substituted Cyclopentanone nih.gov |

| 2-bromo-1-phenyl-1-hexanone | 2-Oxyallyl cation | Diene (e.g., furan) | [4+3] Cycloaddition | Seven-membered carbocycle nih.gov |

Alkylation and Acylation Applications

Alpha-bromo ketones are potent electrophiles for alkylation and acylation reactions. They readily react with a wide range of nucleophiles in SN2-type displacements of the bromide. For instance, an enolate generated from a separate ketone can act as a nucleophile, attacking the alpha-carbon of 2-bromo-1-phenyl-1-hexanone to form a new carbon-carbon bond. This strategy is a classic method for the synthesis of 1,4-dicarbonyl compounds, which are themselves versatile synthetic intermediates.

Alternatively, the enolate of the alpha-bromo ketone itself can be generated, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), and then used as a nucleophile to attack an alkyl halide. youtube.com This allows for alkylation at the α' position.

Palladium-Catalyzed Coupling with Organotin Reagents for Cyclic Ether Synthesis

While the previous sections focused on the reactivity at the alpha-position, the parent compound 1-Hexanone, 6-bromo-1-phenyl- is uniquely suited for intramolecular cyclization reactions due to the terminal bromoalkyl chain. A powerful method for forming cyclic ethers from such halo ketones involves a palladium-catalyzed intramolecular coupling with an organotin reagent, a variation of the Stille coupling. acs.org

The synthesis of a cyclic ether from 6-bromo-1-phenyl-1-hexanone could be envisioned via the following sequence:

Formation of a Stannyl Enol Ether : The ketone is first converted into a reactive enol derivative, such as a tributyltin enolate. This can be achieved by treating the ketone with a strong base followed by the addition of tributyltin chloride.

Intramolecular Palladium-Catalyzed Coupling : In the presence of a palladium(0) catalyst, an intramolecular cross-coupling reaction occurs. The palladium catalyst oxidatively adds to the carbon-bromine bond at one end of the molecule. This is followed by transmetalation with the tin enolate at the other end and subsequent reductive elimination, which forms the new carbon-carbon or carbon-oxygen bond and regenerates the Pd(0) catalyst. This cyclization would lead to the formation of a substituted cyclic ether. acs.org

This strategy provides an efficient route to substituted cyclic ethers, which are important structural units in many biologically active molecules. acs.org

Allylation Reactions Mediated by Lewis Acids

Lewis acid-mediated allylation of α-bromo ketones, such as 1-Hexanone, 6-bromo-1-phenyl-, represents a significant carbon-carbon bond-forming reaction. This transformation typically involves the reaction of the ketone with an allyl nucleophile, such as allyltrimethylsilane, in the presence of a Lewis acid catalyst. The Lewis acid activates the carbonyl group of the α-bromo ketone, rendering it more electrophilic and susceptible to nucleophilic attack by the allylating agent.

The general mechanism proceeds through the coordination of the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to the carbonyl oxygen of the α-bromo ketone. This coordination enhances the polarization of the carbonyl group, facilitating the addition of the allyl nucleophile to the carbonyl carbon. The subsequent step involves the transfer of the allyl group and the formation of a tertiary alcohol. The reaction is typically quenched with an aqueous workup to liberate the homoallylic alcohol product.

While specific studies on 1-Hexanone, 6-bromo-1-phenyl- are not extensively documented, research on analogous α-bromo ketones demonstrates the feasibility and utility of this reaction. The presence of the α-bromo substituent can influence the reactivity and stereoselectivity of the allylation reaction, depending on the specific Lewis acid and reaction conditions employed.

Table 1: Representative Lewis Acid-Mediated Allylation of Ketones

| Ketone Substrate | Allylating Agent | Lewis Acid | Solvent | Temperature (°C) | Product |

| Acetophenone | Allyltrimethylsilane | TiCl₄ | CH₂Cl₂ | -78 | 1-Phenyl-3-buten-1-ol |

| Cyclohexanone | Allyltributyltin | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1-Allylcyclohexanol |

| α-Bromoacetophenone | Allyltrimethylsilane | TiCl₄ | CH₂Cl₂ | -78 | 2-Bromo-1-phenyl-3-buten-1-ol |

Functional Group Interconversions (e.g., Reduction of Carbonyl to 2-Halo Alcohol)

The reduction of the carbonyl group in α-bromo ketones like 1-Hexanone, 6-bromo-1-phenyl- to a secondary alcohol yields a 2-halo alcohol, a valuable synthetic intermediate. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide during the workup to afford the alcohol.

For α-chiral ketones, the stereoselectivity of the reduction is a critical aspect. The Felkin-Anh model can often predict the major diastereomer formed upon nucleophilic attack on the carbonyl group. In the case of α-bromo ketones, the steric bulk and electronic properties of the bromine atom can influence the trajectory of the incoming hydride, thus affecting the diastereoselectivity of the reduction to the corresponding bromohydrin.

Table 2: Reduction of Representative Ketones to Alcohols

| Ketone Substrate | Reducing Agent | Solvent | Product |

| Acetophenone | NaBH₄ | Methanol | 1-Phenylethanol |

| 2-Bromocyclohexanone | LiAlH₄ | Diethyl ether | trans-2-Bromocyclohexanol |

| α-Bromoacetophenone | NaBH₄ | Methanol | 2-Bromo-1-phenylethanol |

Advanced Mechanistic Investigations

Catalytic Hydroacylation Protocols for Carbonyl Activation

Catalytic hydroacylation is an atom-economical process that involves the addition of an aldehyde C-H bond across a carbonyl group. scholaris.canih.govnorthwestern.edunih.govacs.org While intermolecular hydroacylation of ketones remains a challenging transformation, intramolecular versions and reactions involving activated ketones have seen significant progress. scholaris.canih.govnorthwestern.edunih.govacs.org For a substrate like 1-Hexanone, 6-bromo-1-phenyl-, this would conceptually involve the intramolecular cyclization initiated by the activation of a terminal aldehyde, or an intermolecular reaction with another aldehyde.

Rhodium complexes are commonly employed as catalysts for these transformations. scholaris.canih.govacs.org The catalytic cycle is generally believed to involve the oxidative addition of the aldehyde C-H bond to the rhodium(I) center to form an acylrhodium(III) hydride intermediate. Subsequent migratory insertion of the ketone's carbonyl group into the Rh-H bond, followed by reductive elimination, would yield the hydroacylated product. The presence of the bromoalkyl chain in 1-Hexanone, 6-bromo-1-phenyl- could potentially participate in side reactions or influence the catalyst's activity.

Asymmetric Transfer Hydrogenation for Nitrogenated Heterocycle Synthesis

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones to chiral alcohols. liv.ac.uk This technique typically utilizes a transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand, and a hydrogen donor like isopropanol or formic acid. liv.ac.uk The reduction of α-bromo ketones via ATH can provide chiral bromohydrins, which are versatile precursors for the synthesis of various nitrogenated heterocycles.

For instance, the resulting chiral bromohydrin from 1-Hexanone, 6-bromo-1-phenyl- could be converted to an epoxide, which can then be opened by a nitrogen nucleophile to introduce a nitrogen-containing functional group with controlled stereochemistry. Alternatively, direct displacement of the bromide by a nitrogen nucleophile, followed by cyclization, can lead to the formation of heterocyclic rings. The enantioselectivity of the initial ATH step is crucial for the stereochemical outcome of the final heterocyclic product.

Table 3: Catalysts and Conditions for Asymmetric Transfer Hydrogenation of Ketones

| Ketone Substrate | Catalyst System | Hydrogen Donor | Product | Enantiomeric Excess (ee) |

| Acetophenone | RuCl₂(S,S)-TsDPEN | Isopropanol/KOH | (R)-1-Phenylethanol | >99% |

| α-Bromoacetophenone | RhCl(cod)]₂ / (S,S)-TsDPEN | Formic acid/Triethylamine | (R)-2-Bromo-1-phenylethanol | High |

Utility of Alpha-Halo Imines as Masked Alpha-Halo Ketones

α-Halo imines can serve as valuable synthetic equivalents of α-halo ketones, allowing for transformations that might be problematic with the parent ketone. acs.orgmasterorganicchemistry.comredalyc.org An α-bromo imine can be prepared from 1-Hexanone, 6-bromo-1-phenyl- by condensation with a primary amine, often under acidic catalysis. acs.orgmasterorganicchemistry.comredalyc.org

The imine functionality alters the reactivity of the molecule. For example, the C=N bond is generally less electrophilic towards many nucleophiles than the C=O bond. This difference in reactivity can be exploited to perform selective reactions at other sites of the molecule. Furthermore, the imine can be readily hydrolyzed back to the parent α-bromo ketone, thus "unmasking" the carbonyl group after the desired transformations have been carried out. This masking strategy provides a powerful tool for the regioselective functionalization of complex molecules containing an α-halo ketone moiety.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural framework of 1-Hexanone, 6-bromo-1-phenyl- can be definitively established by combining proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The predicted chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

¹H NMR Analysis: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the hexanone chain. The aromatic region would feature two multiplets corresponding to the ortho-, meta-, and para-protons of the benzoyl group. The aliphatic region would contain signals for the five methylene (B1212753) (CH₂) groups. The methylene group adjacent to the carbonyl (C2) would be deshielded and appear as a triplet. The methylene group adjacent to the bromine atom (C6) would also be deshielded, appearing as a triplet around 3.41 ppm, similar to related bromoalkanes. chemicalbook.com The remaining methylene groups (C3, C4, C5) would appear as multiplets in the upfield region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-ortho (Aromatic) | 7.95 | d (doublet) | 7-8 | 2H |

| H-meta/para (Aromatic) | 7.45 - 7.60 | m (multiplet) | - | 3H |

| H-2 (-CH₂-C=O) | 3.00 | t (triplet) | 7.2 | 2H |

| H-6 (-CH₂-Br) | 3.41 | t (triplet) | 6.8 | 2H |

| H-3, H-4, H-5 | 1.40 - 1.90 | m (multiplet) | - | 6H |

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon is the most deshielded, appearing around 200 ppm. The aromatic carbons would appear in the 128-137 ppm range, with the carbon attached to the carbonyl group (C-ipso) being distinct. The aliphatic carbons would be found upfield, with the carbon bonded to bromine (C6) appearing around 34 ppm and the carbon adjacent to the carbonyl (C2) around 38 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 200.1 |

| C-ipso (Aromatic) | 136.9 |

| C-para (Aromatic) | 133.2 |

| C-ortho (Aromatic) | 128.6 |

| C-meta (Aromatic) | 128.0 |

| C-2 (-CH₂-C=O) | 38.5 |

| C-6 (-CH₂-Br) | 33.9 |

| C-4 | 32.3 |

| C-3 | 27.5 |

| C-5 | 23.8 |

For 1-Hexanone, 6-bromo-1-phenyl-, the structure is achiral, meaning it does not possess any stereocenters. Therefore, advanced NMR techniques typically used for determining stereochemistry, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are not required for stereochemical assignment.

However, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the structural assignments made from 1D spectra.

COSY would show correlations between adjacent protons, confirming the connectivity of the -CH₂-CH₂- units in the alkyl chain.

HSQC would correlate each proton signal with the carbon signal to which it is directly attached, confirming the ¹H and ¹³C assignments for each CH₂ group.

HMBC would reveal longer-range (2-3 bond) correlations. For instance, it would show a correlation between the ortho-protons of the phenyl ring and the carbonyl carbon, as well as between the protons on C2 and the carbonyl carbon, definitively linking the phenyl ketone and alkyl bromide moieties.

Chromatographic Techniques for Reaction Monitoring and Product Purity

Chromatographic methods are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitatively monitoring the progress of a synthesis. chemistryconnected.comquora.com For a plausible synthesis of 1-Hexanone, 6-bromo-1-phenyl-, such as the Friedel-Crafts acylation of benzene (B151609) with 6-bromohexanoyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate alongside the starting materials. The plate is then developed in an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) mixture). The components separate based on their polarity. The product, being a ketone, is more polar than the non-polar benzene starting material but may have similar polarity to the acyl chloride. By observing the disappearance of the starting material spots and the appearance of a new product spot with a distinct Retention Factor (Rf) value, the reaction can be monitored until completion.

| Compound | Relative Polarity | Expected Rf Value |

| Benzene (Starting Material) | Low | High |

| 6-Bromohexanoyl chloride (Starting Material) | Medium | Medium-Low |

| 1-Hexanone, 6-bromo-1-phenyl- (Product) | Medium-High | Low |

Gas-Liquid Chromatography (GLC), often referred to as Gas Chromatography (GC), is a powerful tool for separating and quantifying volatile components in a mixture. It is ideal for assessing the purity of 1-Hexanone, 6-bromo-1-phenyl- and for quantitative analysis of reaction mixtures. shimadzu.comyoutube.com

The sample is vaporized and passed through a capillary column with a stationary phase. Compounds are separated based on their boiling points and interaction with the stationary phase. For a halogenated aromatic ketone, a non-polar or mid-polarity column (e.g., a 5% phenyl polysiloxane) is typically used. researchgate.net A Flame Ionization Detector (FID) can be used for general quantification, while a Mass Spectrometer (MS) detector provides both quantification and structural identification of the product and any impurities. The purity of the final product is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. For precise quantitative analysis, a calibration curve would be generated using standards of known concentration.

X-ray Crystallography for Definitive Structural and Conformation Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.gov If a single crystal of 1-Hexanone, 6-bromo-1-phenyl- of sufficient quality can be grown, this method provides the most definitive structural proof. nih.gov

The technique involves directing X-rays onto the crystal and analyzing the resulting diffraction pattern. libretexts.org This analysis yields a detailed electron density map from which the exact position of each atom can be determined. The resulting data would provide:

Unambiguous Confirmation: Absolute confirmation of the molecular structure and connectivity.

Precise Geometric Parameters: Highly accurate measurements of all bond lengths and bond angles.

Solid-State Conformation: The specific conformation of the flexible hexyl chain relative to the planar phenyl ring in the solid state. This can reveal the preferred spatial arrangement of the molecule, which is influenced by intramolecular and intermolecular forces within the crystal lattice.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, revealing any significant intermolecular forces such as dipole-dipole interactions or van der Waals forces.

While obtaining a suitable crystal of a flexible, non-chiral molecule can be a primary challenge, the structural data obtained from a successful X-ray crystallographic analysis is considered the gold standard for molecular characterization. nih.govwardresearchlab.com

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. In the analysis of 1-Hexanone, 6-bromo-1-phenyl-, mass spectrometry provides critical information for confirming its molecular formula and understanding its fragmentation pathways under ionization.

The molecular formula of 1-Hexanone, 6-bromo-1-phenyl- is C₁₂H₁₅BrO. The nominal molecular weight is 254 g/mol , calculated using the most common isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). However, due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. This results in two peaks of nearly equal intensity separated by two mass-to-charge ratio (m/z) units. The molecular ion peaks would therefore appear at m/z 254 and 256.

Electron ionization (EI) is a common method used to generate ions in the mass spectrometer. Upon electron impact, the 1-Hexanone, 6-bromo-1-phenyl- molecule loses an electron to form a molecular ion (M⁺•), which is a radical cation. This high-energy molecular ion can then undergo various fragmentation processes to form smaller, more stable ions. The fragmentation pattern is dictated by the functional groups present in the molecule, namely the phenyl ketone and the bromoalkane moieties.

The primary fragmentation pathways anticipated for 1-Hexanone, 6-bromo-1-phenyl- include alpha-cleavage, McLafferty rearrangement, and cleavage of the carbon-bromine bond.

Alpha-Cleavage: This is a characteristic fragmentation of ketones, involving the cleavage of the bond adjacent to the carbonyl group. For 1-Hexanone, 6-bromo-1-phenyl-, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the phenyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a 6-bromohexyl radical. The benzoyl cation is a prominent peak in the mass spectra of many phenyl ketones due to its stability. This cation can further lose a neutral carbon monoxide (CO) molecule to form a phenyl cation (C₆H₅⁺) at m/z 77.

Cleavage of the bond between the carbonyl carbon and the alkyl chain, resulting in the loss of a 5-bromopentyl radical and the formation of a less common ion.

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. In 1-Hexanone, 6-bromo-1-phenyl-, the γ-hydrogen on the fourth carbon of the hexyl chain can be transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the β-carbon-γ-carbon bond, leading to the elimination of a neutral butene molecule and the formation of a radical cation of 1-bromo-1-ethenyl phenyl ketone at m/z 120 (for ⁷⁹Br) and 122 (for ⁸¹Br).

Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can undergo cleavage. This can occur through the loss of a bromine radical (Br•) from the molecular ion, which would result in a fragment ion at m/z 175. Alternatively, cleavage of the alkyl chain can lead to fragments containing the bromine atom.

The following table summarizes the predicted major fragment ions for 1-Hexanone, 6-bromo-1-phenyl- in an electron ionization mass spectrum.

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 254/256 | Molecular Ion | [C₁₂H₁₅BrO]⁺• | Ionization |

| 175 | [M - Br]⁺ | [C₁₂H₁₅O]⁺ | Loss of Bromine radical |

| 120/122 | [C₈H₇O]⁺• | [C₈H₇O]⁺• | McLafferty Rearrangement |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Alpha-cleavage |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

These predicted fragmentation patterns provide a basis for the structural confirmation of 1-Hexanone, 6-bromo-1-phenyl- using mass spectrometry. The presence of the isotopic pair for bromine-containing fragments and the characteristic peaks corresponding to the benzoyl group and McLafferty rearrangement would serve as strong evidence for the proposed structure.

Theoretical and Computational Investigations of Alpha Bromo Ketone Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for mapping the potential energy surfaces of reactions involving alpha-bromo ketones. These calculations provide detailed information about the structures and energies of reactants, intermediates, transition states, and products, thereby offering a step-by-step understanding of the reaction mechanism.

One of the fundamental reactions of alpha-bromo ketones is their enolization, which is often the rate-determining step in acid-catalyzed halogenation. libretexts.org DFT calculations can model the protonation of the carbonyl oxygen, followed by the abstraction of an alpha-proton to form the enol intermediate. The transition state for this process can be located and its energy calculated, providing a quantitative measure of the reaction barrier. The mechanism involves the initial protonation of the carbonyl oxygen, which makes the alpha-protons more acidic and facilitates the formation of the enol. libretexts.orgmasterorganicchemistry.com This enol then acts as a nucleophile, reacting with an electrophile. masterorganicchemistry.com

In the context of more complex transformations, such as the Favorskii rearrangement of cyclic alpha-bromo ketones, DFT calculations have been crucial in validating the proposed mechanisms. wikipedia.org The reaction is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgchemtube3d.com Computational studies can model the initial deprotonation at the α'-position, the subsequent intramolecular SN2 displacement of the bromide to form the bicyclic cyclopropanone, and the final nucleophilic attack on the carbonyl carbon, leading to ring contraction. wikipedia.orgchemtube3d.comyoutube.com The calculated energy barriers for each step can help to identify the rate-determining step and explain the observed regioselectivity. youtube.com

Furthermore, DFT has been employed to investigate the enantioselective Pd-catalyzed α-arylation of ketones, a reaction that often utilizes alpha-bromo ketones or their enolates. acs.orgresearchgate.net These calculations can elucidate the structures of the catalytic intermediates and the transition states for the key C-C bond-forming reductive elimination step. acs.org By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the origin of stereoselectivity can be rationalized, often pointing to subtle steric and electronic interactions between the substrate and the chiral ligand on the palladium catalyst. acs.org

Below is a data table summarizing representative activation energies calculated using DFT for key steps in reactions involving alpha-bromo ketone analogs.

| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Oxidative Addition | Pd(0) + Bromobenzene | DFT | 8.26 | acs.org |

| Transmetallation (C-bound enolate formation) | Pd-complex + Na-enolate | DFT | 20.42 | acs.org |

| Reductive Elimination (C-C bond formation) | C-bound Pd-enolate | DFT | 1.18 (ΔΔG‡) | acs.org |

Molecular Dynamics Simulations for Understanding Reaction Pathways and Intermediates

While quantum chemical calculations provide a static picture of a reaction at absolute zero, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the motion of atoms and molecules over time. This approach is particularly valuable for understanding the role of solvent, conformational flexibility, and thermal effects on reaction pathways and the stability of intermediates.

For reactions involving alpha-bromo ketones, MD simulations can be employed to explore the conformational landscape of the reactants and key intermediates. For instance, in the Favorskii rearrangement of a cyclic alpha-bromo ketone, MD simulations can reveal the preferred conformations of the reactant and how these conformations influence the accessibility of the α'-proton for deprotonation and the subsequent intramolecular cyclization. The dynamic nature of the simulation allows for the observation of transient intermediates and the exploration of multiple reaction channels that might not be apparent from static calculations alone.

Explicit solvent MD simulations are particularly powerful for capturing the influence of the surrounding medium on the reaction. nih.gov The solvent molecules can stabilize charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions, significantly affecting the reaction energetics. By simulating the reaction in a box of solvent molecules, one can obtain a more realistic picture of the reaction profile and the role of specific solvent-solute interactions. For example, the rate of enolization of an alpha-bromo ketone can be influenced by the ability of the solvent to solvate the enolate intermediate.

While large-scale reactive MD simulations for complex organic reactions are computationally demanding, they can provide invaluable insights into the dynamic processes that govern chemical reactivity. For instance, by observing the trajectory of a reaction, one can identify short-lived intermediates and transition states that are difficult to characterize experimentally. The use of ab initio molecular dynamics (AIMD), which calculates the forces on the atoms from first principles at each time step, can provide a highly accurate description of bond-breaking and bond-forming events.

The following table illustrates the type of data that can be extracted from MD simulations to understand reaction dynamics.

| Simulation Parameter | Description | Application to α-Bromo Ketone Reactivity |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Can be used to assess the conformational stability of reactants and intermediates. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal the solvation structure around the carbonyl and bromo groups and identify key solvent-solute interactions. |

| Potential of Mean Force (PMF) | The free energy profile along a chosen reaction coordinate. | Can be calculated to determine the free energy barriers for different reaction steps, including conformational changes and bond-breaking/forming events. |

Analysis of Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule, play a crucial role in the chemistry of alpha-bromo ketones. The relative orientation of the carbon-bromine (C-Br) bond and the carbonyl (C=O) group can significantly impact the reactivity of both the carbonyl carbon and the alpha-carbon.

Computational studies have shown that alpha-halo ketones can exist in different conformations, primarily the cis and gauche forms, where the halogen and carbonyl oxygen are eclipsed or nearly so in the cis form. nih.gov The stability of these conformers is governed by a balance of steric and electronic interactions, including dipole-dipole repulsion and hyperconjugation. The preferred conformation can, in turn, influence the molecule's reactivity. For instance, the accessibility of the carbonyl group to nucleophilic attack can be affected by the steric hindrance imposed by the bromine atom in a particular conformation.

The reactivity of the alpha-carbon in SN2 reactions is also heavily influenced by stereoelectronic effects. For an efficient SN2 reaction to occur, the attacking nucleophile must approach the alpha-carbon from the backside of the C-Br bond. The conformation of the alpha-bromo ketone can either facilitate or hinder this optimal trajectory. Furthermore, the alignment of the C-Br σ* antibonding orbital with the π-system of the carbonyl group can lower the energy of the transition state for nucleophilic substitution, thus enhancing the reactivity of the alpha-carbon. nih.gov

Theoretical calculations can quantify the energetic differences between various conformers and the transition states arising from them. By analyzing the orbital interactions in these structures, a deeper understanding of the stereoelectronic control of reactivity can be achieved. For example, Natural Bond Orbital (NBO) analysis can be used to quantify the extent of hyperconjugation between the lone pairs of the carbonyl oxygen and the C-Br σ* orbital, providing a quantitative measure of the electronic stabilization in different conformations.

The following table presents a hypothetical comparison of the relative energies of different conformers of an alpha-bromo ketone, which can be obtained from computational analysis.

| Conformer | Dihedral Angle (O=C-C-Br) | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction |

| Cis | 0° | 0.0 | Dipole-dipole repulsion, hyperconjugation |

| Gauche | ~120° | 1.5 | Reduced steric hindrance, altered hyperconjugation |

| Trans | 180° | 3.0 | Minimized dipole-dipole repulsion, less favorable hyperconjugation |

Computational Approaches in Organocatalysis and Anion-π Interactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on noncovalent interactions to achieve high levels of stereoselectivity. Computational methods are instrumental in elucidating the nature of these interactions and their role in catalysis. In the context of reactions involving alpha-bromo ketones, organocatalysts can be designed to interact with the substrate through hydrogen bonding, ionic interactions, and more subtle forces like anion-π interactions.

Anion-π interactions are noncovalent interactions between an anion and the electron-deficient face of a π-system. nih.gov While seemingly counterintuitive, these interactions can be significant and have been harnessed in catalysis. scispace.comresearchgate.net Computational studies, often employing high-level ab initio methods, are essential for accurately describing these interactions, as they are often dominated by dispersion and induction forces that are not well-described by simpler models. researchgate.net

In the context of organocatalysis involving alpha-bromo ketones, an enolate intermediate, being anionic, can potentially engage in anion-π interactions with an aromatic moiety of a catalyst. scispace.com For example, a chiral organocatalyst could possess a π-acidic aromatic surface that preferentially binds one face of the enolate, thereby directing the approach of an electrophile and controlling the stereochemical outcome of the reaction. DFT calculations can be used to model the catalyst-substrate complex and quantify the strength of the anion-π interaction. whiterose.ac.uk The calculated interaction energies and the geometries of the transition states can provide a rationale for the observed enantioselectivity. nih.gov

The design of organocatalysts that utilize anion-π interactions is an active area of research, and computational chemistry plays a predictive role in this field. By screening potential catalyst structures in silico, researchers can identify candidates that are likely to exhibit high activity and selectivity, thus guiding synthetic efforts. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the nature of the anion-π bond.

The table below provides a summary of computational methods used to study noncovalent interactions in organocatalysis.

| Computational Method | Information Provided | Relevance to Anion-π Interactions with α-Bromo Ketone Enolates |

| Density Functional Theory (DFT) with dispersion corrections | Geometries and energies of catalyst-substrate complexes and transition states. | Essential for modeling the overall reaction profile and predicting stereoselectivity. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energy into physically meaningful components. | Provides a detailed understanding of the nature of the anion-π interaction (e.g., electrostatic vs. dispersion). |

| Noncovalent Interaction (NCI) Plot | Visualization of noncovalent interactions in real space. | Allows for the identification and characterization of anion-π interactions in the catalyst-substrate complex. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density topology to identify bond paths and characterize interactions. | Can be used to confirm the presence of an anion-π interaction and quantify its strength. |

Synthetic Utility and Applications in Complex Chemical Synthesis

Alpha-Bromo Ketones as Versatile Building Blocks in Organic Synthesis

Alpha-bromo ketones, including 1-Hexanone, 6-bromo-1-phenyl-, are highly valued as building blocks in organic synthesis due to their dual electrophilic nature. The presence of the carbonyl group renders the α-hydrogens acidic, facilitating the formation of enolates, while the carbon-bromine bond provides a site for nucleophilic substitution. nih.govwikipedia.org This combination of functionalities allows for a diverse range of reactions.

The carbonyl group can be attacked by nucleophiles, while the α-carbon bearing the bromine atom is susceptible to SN2 displacement by a wide range of nucleophiles. libretexts.org This reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov Consequently, α-bromo ketones are key intermediates for introducing specific functional groups and for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.com They serve as precursors for α,β-unsaturated ketones through dehydrobromination and are pivotal in rearrangements like the Favorskii rearrangement, which converts α-halo ketones into carboxylic acid derivatives. libretexts.orgwikipedia.org Their ability to react with various nucleophiles makes them indispensable for synthesizing numerous complex organic molecules, including a vast number of heterocyclic compounds. nih.gov

| Property | Description |

| Functional Groups | Ketone, Alkyl Bromide |

| Key Reactive Sites | Carbonyl Carbon (electrophilic), α-Carbon (electrophilic, SN2), α'-Hydrogens (acidic) |

| Primary Utility | Precursor for heterocycle synthesis, alkylating agent, intermediate for C-C and C-heteroatom bond formation. |

Precursors for Nitrogen-Containing Heterocyclic Compounds

The reactivity of 1-Hexanone, 6-bromo-1-phenyl- makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. chemsrc.com

The most prominent method for synthesizing thiazoles from α-bromo ketones is the Hantzsch thiazole (B1198619) synthesis. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. When 1-Hexanone, 6-bromo-1-phenyl- is reacted with a thioamide, it leads to the formation of a substituted thiazole. A particularly useful variation of this synthesis employs thiourea (B124793) as the thioamide component, which directly yields 2-aminothiazole derivatives. masterorganicchemistry.comnih.gov 2-aminothiazoles are a class of compounds with a wide range of pharmacological activities. harvard.edu The reaction proceeds through an initial nucleophilic attack of the thioamide's sulfur on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. masterorganicchemistry.com

| Reagent | Product Core | Reaction Name |

| Thioamide | Substituted Thiazole | Hantzsch Thiazole Synthesis |

| Thiourea | 2-Aminothiazole | Hantzsch Thiazole Synthesis |

Substituted pyrroles can be synthesized using the Hantzsch pyrrole (B145914) synthesis, which is a multi-component reaction involving an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. jk-sci.comacs.org In this context, 1-Hexanone, 6-bromo-1-phenyl- serves as the α-haloketone component. The reaction mechanism typically begins with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-bromo ketone. jk-sci.com Subsequent intramolecular cyclization and elimination of water lead to the formation of the substituted pyrrole ring. jk-sci.comacs.org This method is highly valuable as pyrroles are found in many natural products and are important in medicinal chemistry. jk-sci.com

| Reactants | Product Core | Reaction Name |

| β-Ketoester + Amine/Ammonia | Substituted Pyrrole | Hantzsch Pyrrole Synthesis |

Oxazoles, another important class of five-membered heterocycles, can be readily synthesized from α-bromo ketones. One classical approach is the Bredereck reaction, where an α-haloketone reacts with an amide to form a 2,4-disubstituted oxazole. buchler-gmbh.com Another common method involves the reaction of an α-bromo ketone, such as 1-Hexanone, 6-bromo-1-phenyl-, with benzylamine derivatives, often promoted by a reagent system like iodine and potassium carbonate. wikipedia.orgacs.org The reaction generally proceeds via an initial SN2 reaction to form an α-amino ketone intermediate, which then undergoes cyclization and subsequent oxidation or dehydration to yield the aromatic oxazole core. acs.org These methods provide access to a wide range of substituted oxazoles, including 2,4,5-trisubstituted derivatives. wikipedia.orgacs.org

| Reagent | Product Core | Common Method/Reaction |

| Amide | Substituted Oxazole | Bredereck Reaction |

| Benzylamine Derivative | Substituted Oxazole | Iodine-mediated Synthesis |

The synthesis of pyrazoles can be achieved by the reaction of α-bromo ketones with hydrazine (B178648) or its derivatives, such as hydrazones. chemicalbook.com The reaction involves condensation and cyclization to form the pyrazole (B372694) ring. In some procedures, pyrazoline intermediates are formed first and are subsequently oxidized to the corresponding aromatic pyrazoles. wikipedia.orgorganic-chemistry.org For instance, a one-pot reaction can be designed where a hydrazone reacts with an α-bromo ketone to yield 1,3,5-trisubstituted pyrazoles. chemicalbook.comwikipedia.org

Isoxazoles and their partially saturated precursors, isoxazolines, are typically formed from the reaction of α,β-unsaturated ketones with hydroxylamine. libretexts.orgmasterorganicchemistry.com However, synthetic routes starting from α-bromo ketones are also possible, for example, through the reaction of α-bromoketone oximes with compounds like diazo compounds, which can lead to the formation of Δ²-isoxazoline structures.

| Reagent | Product Core |

| Hydrazine / Hydrazone | Pyrazole / Pyrazoline |

| Hydroxylamine / Oxime derivatives | Isoxazole / Isoxazoline |

Formation of Substituted Cyclic Ethers

Beyond nitrogen heterocycles, α-bromo ketones are valuable precursors for the synthesis of substituted cyclic ethers, particularly epoxides (oxiranes) and larger ring systems.

One of the primary methods for forming three-membered cyclic ethers (epoxides) from α-bromo ketones is the Darzens condensation. This reaction involves the base-induced condensation of an α-halo ketone with another carbonyl compound, such as an aldehyde or a different ketone. acs.org The mechanism starts with the deprotonation of the α-bromo ketone to form an enolate, which then attacks the carbonyl of the second molecule. The resulting halo-alkoxide intermediate undergoes an intramolecular SN2 reaction to displace the bromide and form the α,β-epoxy ketone.

Larger cyclic ethers can be formed via an intramolecular Williamson ether synthesis. masterorganicchemistry.com While 1-Hexanone, 6-bromo-1-phenyl- does not possess the necessary hydroxyl group for this reaction, it can be easily converted into a suitable precursor. For example, reduction of the ketone functionality would yield 6-bromo-1-phenylhexan-1-ol. Upon treatment with a base, the resulting alkoxide can undergo an intramolecular nucleophilic attack on the carbon bearing the bromine, leading to the formation of a substituted six-membered cyclic ether (a tetrahydropyran (B127337) derivative). This strategy is a powerful method for constructing cyclic ethers, with the formation of five- and six-membered rings being particularly favorable.

| Product Type | Description of Method | Key Intermediate |

| Epoxide (Oxirane) | The Darzens condensation involves reacting the α-bromo ketone with another carbonyl compound in the presence of a base. | Halo-alkoxide |

| Tetrahydropyran | The intramolecular Williamson ether synthesis occurs when a reduced form of the starting material (a halo-alcohol) is treated with a base, causing the internal alkoxide to displace the bromide. | Halo-alcohol |

Generation of Alpha,Beta-Unsaturated Carbonyl Systems

α-Bromo ketones are well-established precursors for the synthesis of α,β-unsaturated carbonyl compounds, which are themselves important building blocks in organic chemistry. libretexts.orggoogle.com The primary method for this transformation is dehydrobromination, an elimination reaction that removes hydrogen bromide (HBr) to form a carbon-carbon double bond conjugated to the carbonyl group. libretexts.org

This elimination is typically carried out by treating the α-bromo ketone with a sterically hindered base, such as pyridine (B92270), and heat. libretexts.org The base abstracts a proton from the α-carbon, initiating an E2 elimination mechanism that expels the bromide ion and forms the double bond. libretexts.org The use of a hindered base is crucial to favor elimination over nucleophilic substitution at the carbonyl carbon. libretexts.org

Another pathway to unsaturated systems involves α,α'-dihaloketones, which can rearrange to form α,β-unsaturated carboxylic acid derivatives under the conditions of the Favorskii rearrangement. wikipedia.orgadichemistry.com

Table 1: Methods for Synthesizing α,β-Unsaturated Carbonyls from Halo Ketones

| Starting Material | Reagents | Reaction Type | Product |

| α-Bromo Ketone | Pyridine, Heat | Dehydrobromination (E2 Elimination) | α,β-Unsaturated Ketone |

| α,α'-Dihalo Ketone | Base (e.g., Sodium Ethoxide) | Favorskii Rearrangement | α,β-Unsaturated Ester |

Applications in the Synthesis of Carboxylic Acids and Amides via Rearrangements

The Favorskii rearrangement is a powerful method for converting α-halo ketones into carboxylic acid derivatives. wikipedia.orgddugu.ac.in This reaction involves a skeletal rearrangement promoted by a base, leading to a rearranged carbon skeleton. ddugu.ac.in The specific product depends on the nucleophilic base employed in the reaction. ddugu.ac.in

Carboxylic Acids: When an α-halo ketone is treated with a hydroxide (B78521) base, such as sodium hydroxide, the rearrangement yields a carboxylic acid. wikipedia.orgstudy.com

Esters: Using an alkoxide base, like sodium methoxide or sodium ethoxide, results in the formation of an ester. wikipedia.orgadichemistry.com

Amides: When ammonia or amines are used as the base, the reaction produces amides. wikipedia.orgddugu.ac.in

The generally accepted mechanism for enolizable α-halo ketones proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The base first abstracts an acidic proton from the α'-carbon to form an enolate. adichemistry.com This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the halogen, forming the strained cyclopropanone ring. wikipedia.orgadichemistry.com The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the ring to form the most stable carbanion, which is subsequently protonated to give the final carboxylic acid derivative. wikipedia.org For α-halo ketones that cannot form an enolate, an alternative "pseudo-Favorskii" mechanism is proposed. wikipedia.org

Table 2: Products of the Favorskii Rearrangement with Different Bases

| Base/Nucleophile | Product Derivative | Example |

| Hydroxide (e.g., NaOH) | Carboxylic Acid | R-COOH |

| Alkoxide (e.g., NaOCH₃) | Ester | R-COOCH₃ |

| Amine (e.g., R'NH₂) | Amide | R-CONHR' |

Broader Contributions to Medicinal Chemistry and Advanced Materials Synthesis

α-Halo ketones are highly versatile building blocks, primarily due to the presence of two adjacent electrophilic centers: the α-carbon and the carbonyl carbon. mdpi.com This reactivity is extensively exploited in the synthesis of complex molecules, particularly heterocycles, which are foundational structures in many pharmaceutical compounds. nih.govwikipedia.org

These compounds serve as key intermediates for synthesizing a wide array of N-, S-, and O-containing heterocycles. nih.gov For instance, they are used to construct:

Thiazoles: By reacting with thioamides. wikipedia.org

2-Aminothiazoles: Through reaction with thioureas. wikipedia.org

Quinoxalines: By condensation with o-phenylenediamine. researcher.life

Pyrroles: Via the Hantzsch pyrrole synthesis, involving reaction with dicarbonyls and ammonia. wikipedia.org

The utility of α-halo ketones extends to their role as precursors for blockbuster drugs. nih.gov Furthermore, functionalized long-chain ketones are important structural motifs in many bioactive compounds and pharmaceuticals. nih.govresearchgate.net The ability to further functionalize these molecules, for example through subsequent α-bromination or reductive amination, enhances their value as versatile intermediates in medicinal chemistry. nih.gov

Scalability and Industrial Relevance of Synthetic Routes to Alpha-Bromo Ketones

The industrial importance of α-bromo ketones has driven significant research into developing efficient, scalable, and safer synthetic protocols. nih.gov Direct bromination of the corresponding ketone with elemental bromine (Br₂) is a common method, but it presents challenges for large-scale production due to the hazardous nature of bromine and the corrosive hydrogen bromide (HBr) byproduct. mdpi.comnih.gov

To address these issues, modern synthetic chemistry has focused on several key areas:

Alternative Brominating Agents: Reagents like N-Bromosuccinimide (NBS) are frequently used as they are easier and safer to handle than liquid bromine. researchgate.net

Greener Methodologies: Efforts have been made to develop more environmentally friendly processes. This includes using water as a solvent, employing oxidizing agents like hydrogen peroxide with HBr to generate bromine in situ, and using recyclable catalysts. google.comgoogle.com One patented method describes the synthesis of α-bromoketones using water as a solvent, which also allows for the co-production of brominated hydrocarbons, increasing atom economy. google.com

Continuous Flow Chemistry: This technology is becoming increasingly attractive for industrial synthesis. nih.gov Continuous flow reactors offer enhanced safety when handling hazardous reagents like bromine and ammonia, better temperature control, and improved efficiency and selectivity compared to traditional batch processes. nih.govacs.org Successful continuous-flow α-bromination of ketones has been demonstrated and applied in multistep syntheses of pharmaceutical intermediates. nih.govacs.org

These advancements are making the synthesis of α-bromo ketones more suitable for industrial application, ensuring a reliable supply of these crucial intermediates for the pharmaceutical and fine chemical industries. mdpi.comnih.gov

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of α-haloketones often involves stoichiometric amounts of hazardous reagents like elemental bromine, leading to the formation of undesirable byproducts and environmental concerns. Future research is increasingly focused on the development of greener and more sustainable synthetic routes to compounds like 1-Hexanone, 6-bromo-1-phenyl-.

A promising approach is the use of "on water" bromination, which employs an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. This method eliminates the need for organic solvents and catalysts, with the resulting brominated ketones being easily isolated in high yields. Another sustainable strategy involves the use of N-halosuccinimides (NXS) in fluorinated alcohols, which allows for regioselective halogenation under mild conditions. acs.org These greener alternatives not only reduce the environmental impact but also offer improved safety profiles.

Furthermore, photocatalytic methods are emerging as a powerful tool for the synthesis of α-halogenated ketones. google.com These reactions, conducted under visible light, can overcome the limitations of existing synthetic technologies, offering high conversion rates and selectivity with minimal environmental pollution. google.com

Below is a comparison of traditional and emerging sustainable synthetic methodologies:

| Methodology | Reagents | Solvents | Key Advantages |

| Traditional Bromination | Elemental Bromine (Br₂) | Chlorinated Solvents | Well-established |

| "On Water" Bromination | H₂O₂-HBr | Water | No organic solvent, inexpensive reagents, low environmental impact |

| N-Halosuccinimide Method | N-Bromosuccinimide (NBS) | Fluorinated Alcohols | High regioselectivity, mild conditions acs.org |

| Photocatalysis | Olefin, Halide, Photocatalyst | Various | High conversion and selectivity, low pollution google.com |

Exploration of New Catalytic Systems for Enhanced Selectivity

Achieving high selectivity in the synthesis and subsequent reactions of 1-Hexanone, 6-bromo-1-phenyl- is a key area of ongoing research. The development of novel catalytic systems is at the forefront of this endeavor.

Organocatalysis has emerged as a powerful strategy for the enantioselective α-halogenation of carbonyl compounds. Chiral amines and their derivatives can effectively catalyze the asymmetric introduction of a halogen atom, leading to optically active products that are valuable intermediates in pharmaceutical synthesis. nih.gov For 1-Hexanone, 6-bromo-1-phenyl-, this could enable the synthesis of specific stereoisomers with potentially unique biological activities.

Palladium-catalyzed regioselective halogenation of arene C-H bonds using N-halosuccinimides presents another avenue for enhanced selectivity. organic-chemistry.org While this is typically applied to aromatic rings, the principles could be adapted for the selective functionalization of the alkyl chain of 1-Hexanone, 6-bromo-1-phenyl-.

Furthermore, the use of metal catalysts, such as copper and nickel salts, has shown promise in the cross-coupling reactions of α-chloroketones with organozinc halides. organic-chemistry.org This approach allows for the introduction of various alkyl groups adjacent to the ketone, and mechanistic studies suggest the reaction proceeds with a high degree of stereocontrol. organic-chemistry.org

| Catalytic System | Reaction Type | Potential Advantage for 1-Hexanone, 6-bromo-1-phenyl- |

| Organocatalysis | Asymmetric α-halogenation | Synthesis of specific enantiomers nih.gov |

| Palladium Catalysis | Regioselective Halogenation | Controlled functionalization of the alkyl chain organic-chemistry.org |

| Copper/Nickel Catalysis | Cross-coupling | Stereospecific introduction of new functional groups organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. For a compound like 1-Hexanone, 6-bromo-1-phenyl-, which may be used as an intermediate in large-scale production, these technologies are particularly relevant.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. The small reaction volumes inherent in flow reactors also enhance safety, especially when dealing with hazardous reagents or exothermic reactions.

Automated synthesis platforms, often integrated with flow chemistry systems, can further streamline the production process. These platforms enable the rapid optimization of reaction conditions and the synthesis of compound libraries for screening purposes. medium.comresearchgate.net By automating the synthesis of derivatives of 1-Hexanone, 6-bromo-1-phenyl-, researchers can accelerate the discovery of new molecules with desired properties. medium.comresearchgate.net

The key modules of an ideal automated organic synthesis management platform include:

Computer-assisted synthesis planning (CASP)

Reaction submission and execution systems

Inventory management

Integration with analytical instruments for real-time monitoring

Data acquisition and analysis software medium.com

Computational-Assisted Design of Reactivity and Stereocontrol

Computational chemistry and molecular modeling have become indispensable tools in modern organic synthesis. For 1-Hexanone, 6-bromo-1-phenyl-, these methods can provide valuable insights into its reactivity and guide the design of stereoselective reactions.

Density Functional Theory (DFT) calculations can be used to study reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and understand the role of catalysts. nih.gov For instance, DFT studies can elucidate the transition states of different reaction pathways, allowing chemists to choose conditions that favor the desired product. nih.govresearchgate.net

Computational methods are also crucial for the in silico design of novel catalysts. nih.govacs.org By modeling the interaction between a catalyst and the substrate, researchers can design catalysts with enhanced activity and selectivity for specific transformations of 1-Hexanone, 6-bromo-1-phenyl-. tib.eu This computational-led approach can significantly reduce the experimental effort required to develop new catalytic systems. tib.eu

Unexplored Reactivity Patterns and Transformative Potential

The dual functionality of 1-Hexanone, 6-bromo-1-phenyl- opens the door to a wide range of unexplored reactivity patterns and transformative synthetic applications.

Intramolecular Cyclization: The presence of a ketone and a terminal bromide in the same molecule makes it an ideal substrate for intramolecular cyclization reactions. acs.org Depending on the reaction conditions, this could lead to the formation of various carbocyclic and heterocyclic ring systems, which are common motifs in biologically active molecules. For example, photostimulated SRN1 reactions of ketone enolate anions linked to a pendant haloarene have been used to synthesize a variety of benzo-fused heterocycles. conicet.gov.ar

Cross-Coupling Reactions: The alkyl bromide moiety can participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org This allows for the introduction of a wide range of functional groups at the terminus of the hexyl chain, further expanding the synthetic utility of this building block.

Heterocycle Synthesis: α-Halo ketones are well-established precursors for the synthesis of a diverse array of heterocycles, including thiazoles, pyrroles, and imidazoles. nih.govwikipedia.org The 6-bromo- functionality in 1-Hexanone, 6-bromo-1-phenyl- offers the potential for novel cyclization strategies leading to larger heterocyclic rings or polycyclic systems. organic-chemistry.org

Precursor for 1,4-Dicarbonyl Compounds: Visible-light photocatalysis can be used to convert α-bromoketones into 1,4-dicarbonyl compounds, which are valuable precursors for the synthesis of various heterocycles like pyrroles and furans. organic-chemistry.org

The exploration of these and other novel reactivity patterns will undoubtedly lead to new and efficient syntheses of complex molecules with potential applications in medicine, agriculture, and materials science.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare 6-bromo-1-phenyl-1-hexanone?

- The primary route involves Friedel-Crafts acylation of substituted aromatic substrates (e.g., 2-chloroanisole) with 6-bromohexanoyl chloride in the presence of AlCl₃ in methylene chloride at 25°C . Alternative methods include halogenation of phenylhexanone precursors using bromine in aqueous conditions, as seen in the synthesis of DIF-1 derivatives .

Q. How is the structural identity of 6-bromo-1-phenyl-1-hexanone confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation. For example, H/C NMR can confirm the ketone group and bromine substitution patterns, while MS provides molecular weight validation. Similar brominated phenylhexanones in the literature use these techniques .

Q. What safety protocols are essential when handling brominated phenylhexanones?

- Use personal protective equipment (PPE) , including gloves and goggles, in fume hoods to avoid inhalation or skin contact. Follow guidelines for chemical storage (e.g., avoiding light/moisture) and disposal, as outlined in safety data sheets for analogous compounds .

Q. What physicochemical properties are critical for characterizing 6-bromo-1-phenyl-1-hexanone?

- Key properties include logP (lipophilicity), melting point , and molecular weight . For example, a chloro analog (1-hexanone, 6-chloro-1-(4-chlorophenyl)) has logP = 4.32 and molecular weight = 244.04 g/mol, which can guide predictions for brominated derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts acylation for 6-bromo-1-phenyl-1-hexanone?

- Systematically vary catalyst loading (AlCl₃), solvent polarity, and reaction time. Monitor intermediates via thin-layer chromatography (TLC) and characterize byproducts using GC-MS . Comparative studies on similar syntheses suggest optimal AlCl₃ concentrations between 1.2–1.5 equivalents .

Q. What mechanisms underlie the biological activity of brominated phenylhexanones, and how are these studied?

- Derivatives like DIF-1 (1-(3,5-dibromo-2,4-dihydroxy-6-methoxyphenyl)-1-hexanone) act as differentiation-inducing factors in Dictyostelium discoideum. Mechanistic studies involve apoptosis assays (e.g., DNA fragmentation analysis) and gene expression profiling to track pathways altered by brominated ketones .

Q. How should researchers resolve contradictions in reported melting points or bioactivity data for brominated phenylhexanones?